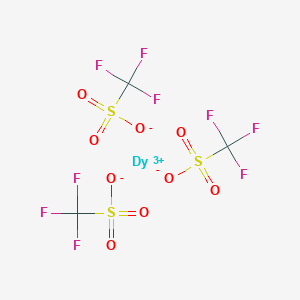

Dysprosium(III) trifluoromethanesulfonate

概要

説明

Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a water-tolerant Lewis acid . It is used in various chemical reactions, including the Aldol reaction of silyl enol ethers with aldehydes . It is an effective catalyst for electrophilic substitution reactions of indoles with imines .

Chemical Reactions Analysis

This compound is used as a catalyst in various reactions. These include the Aldol reaction of silyl enol ethers with aldehydes, electrophilic substitution reactions of indoles with imines, Aza-Piancatelli rearrangement, Friedel-Crafts alkylation, ring-opening polymerization reactions, microwave-assisted Kabachnik-Fields condensation, cycloaddition reactions (as a Lewis-acid catalyst), Fries rearrangement, and enantioselective glyoxalate-ene reactions .Physical And Chemical Properties Analysis

This compound is a white to grey powder . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用

Photophysical Characterization

Dysprosium(III) trifluoromethanesulfonate, known for its luminescent properties, is extensively studied for its electronic energy levels and emitting states. Notably, it serves as a dopant in optical fibers and a shift reagent in NMR imaging. Kofod et al. (2019) delved into the photophysical properties of Dysprosium(III) triflate in various solvents, uncovering that it predominantly luminesces from the 4F9/2 state. The research underscores the intricate nature of Dysprosium(III)'s excited state manifolds and their dependency on the solvent environment (Kofod, Arppe-Tabbara, & Sørensen, 2019).

Catalyst in Carbohydrate Chemistry

This compound exhibits promising catalytic properties in the field of carbohydrate chemistry. Yan et al. (2017) demonstrated its efficacy in the per-O-acetylation and regioselective anomeric de-O-acetylation of carbohydrates. This study highlighted its versatility, particularly in the solvent-free per-O-acetylation of sugars, paving the way for innovative methodologies in carbohydrate synthesis (Yan, Guo, & Liang, 2017).

Investigation of Vibrational and Electronic Spectra

Research by Paul et al. (2011) on Dysprosium and Terbium trifluoromethanesulfonates revealed valuable insights into the vibrational frequencies of trifluoromethanesulfonate ions and the electronic transitions of rare earth ions. These findings are not only crucial for understanding the fundamental properties of these compounds but also for potential applications in fields like spectroscopy and materials science (Paul, Ghosh, Neogy, & Mallick, 2011).

Synthesis and Chemical Transformations

The compound is also a catalyst in chemical transformations, such as the synthesis of 4-hydroxycyclopentenones, showcasing its potential in facilitating complex chemical reactions. Fisher et al. (2014) utilized this compound for the catalytic Piancatelli rearrangement, indicating its pivotal role in chemical synthesis and its contribution to producing crucial chemical structures (Fisher, Palmer, Cook, Davis, & Read de Alaniz, 2014).

Magnetic Properties and Applications

Investigations into the magnetic properties of Dysprosium trifluoromethanesulfonate provide insights crucial for applications in magnetic materials and technologies. Neogy et al. (2002) conducted detailed magnetic susceptibility measurements, contributing to the understanding of the magnetic properties and potential applications of Dysprosium compounds in advanced technologies (Neogy, Paul, Chattopadhyay, & Bisui, 2002).

作用機序

Target of Action

Dysprosium(III) trifluoromethanesulfonate primarily targets silyl enol ethers and indoles . These compounds play a crucial role in various organic reactions.

Mode of Action

This compound acts as a water-tolerant Lewis acid . It facilitates the Aldol reaction of silyl enol ethers with aldehydes and catalyzes electrophilic substitution reactions of indoles with imines .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- It acts as a catalyst in this reaction . It plays a role in this reaction . It serves as a catalyst in these reactions . It is used in this process . It acts as a Lewis-acid catalyst in these reactions . It is used in this reaction . It plays a role in these reactions .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

The action of this compound results in the synthesis of 4-aminocyclopentenones and functionalized azaspirocycles via intramolecular aza-Piancatelli rearrangement . It also aids in the curing of diglycidyl ether of bisphenol-A (DGEBA) .

Action Environment

The action of this compound is influenced by environmental factors. It is hygroscopic and should be stored away from water/moisture . It should also be kept in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions ensure the compound’s stability and efficacy.

Safety and Hazards

Dysprosium(III) trifluoromethanesulfonate is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this compound .

生化学分析

Biochemical Properties

Dysprosium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions. For instance, it has been used as a catalyst in the synthesis of 4-aminocyclopentenones and functionalized azaspirocycles via intramolecular aza-Piancatelli rearrangement . The compound’s interaction with these biomolecules often involves the formation of coordination complexes, which enhance the reactivity of the substrates involved in the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions that are crucial for cellular metabolism and signaling pathways. For example, its role in the Aldol reaction of silyl enol ethers with aldehydes can impact the synthesis of key metabolic intermediates . Additionally, this compound may affect gene expression by modulating the activity of enzymes involved in transcription and translation processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a Lewis acid, it can coordinate with electron-rich sites on enzymes and substrates, facilitating catalytic reactions. This coordination often leads to the activation or inhibition of specific enzymes, thereby influencing biochemical pathways . For example, its interaction with silyl enol ethers and aldehydes in the Aldol reaction involves the formation of a coordination complex that enhances the nucleophilicity of the enolate, promoting the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its catalytic activity . Long-term studies have shown that this compound remains stable under dry conditions but may degrade in the presence of water or other reactive species. This degradation can lead to a decrease in its effectiveness as a catalyst over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including irritation of the respiratory system and skin . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst in biochemical reactions. It interacts with enzymes and cofactors to facilitate the conversion of substrates into products. For example, its use in the Aldol reaction of silyl enol ethers with aldehydes can influence the levels of metabolic intermediates involved in glycolysis and gluconeogenesis . The compound’s catalytic activity can also affect metabolic flux, altering the flow of metabolites through different pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, its binding to transport proteins may facilitate its uptake into cells, while interactions with intracellular proteins can affect its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can enhance its catalytic activity in reactions occurring within these organelles. Additionally, the compound’s interaction with specific biomolecules in these compartments can modulate its effects on cellular processes.

特性

IUPAC Name |

dysprosium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCYDUEICANRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3DyF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433047 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139177-62-1 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium tris(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dy(OTf)3 function as a catalyst in organic reactions?

A1: Dy(OTf)3 acts as a Lewis acid catalyst, effectively promoting various organic transformations. Its strong affinity for oxygen atoms allows it to coordinate with oxygen-containing functional groups in reactant molecules. This coordination enhances the reactivity of these molecules, facilitating the desired chemical transformations. For example, Dy(OTf)3 catalyzes the per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions. [] This reaction proceeds efficiently with a near-stoichiometric amount of acetic anhydride, highlighting the catalyst's effectiveness.

Q2: What are some notable applications of Dy(OTf)3 in organic synthesis?

A2: Dy(OTf)3 exhibits versatility in catalyzing a range of reactions, including:

- Carbohydrate Chemistry: It mediates the regioselective anomeric de-O-acetylation of carbohydrates in methanol with moderate to excellent yields. [] This selectivity is crucial for synthesizing specific carbohydrate derivatives. Additionally, it facilitates the conversion of unprotected sugars to their corresponding acetylated glycosyl hemiacetals, which are valuable intermediates in carbohydrate synthesis. []

- Piancatelli Rearrangement: Dy(OTf)3 catalyzes the Piancatelli rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones under mild conditions. [] This reaction offers control over the stereochemistry of the product, providing access to either the cis or trans isomer of the 4-hydroxycyclopentenone, which are important building blocks for various natural products.

Q3: Can Dy(OTf)3 be used in electrochemical applications?

A3: Research indicates the potential of Dy(OTf)3 in electrochemical applications, particularly for depositing dysprosium. Studies have demonstrated its use in a guanidinium-based room-temperature ionic liquid (RTIL) for electroplating dysprosium onto gold and Nd-Fe-B substrates. [] This method offers a potentially more efficient alternative to traditional physical vapor deposition techniques for creating dysprosium coatings, which are crucial in enhancing the performance of neodymium magnets used in various technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)

![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)

![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)